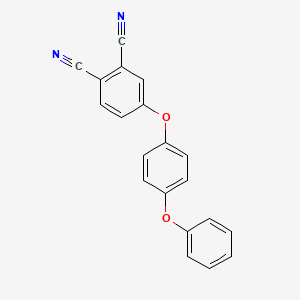![molecular formula C6H8GeO4S2 B14274057 3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione CAS No. 185396-51-4](/img/structure/B14274057.png)
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[44]nonane-2,7-dione is a complex organogermanium compound It features a unique spiro structure incorporating oxygen, sulfur, and germanium atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione typically involves the reaction of germanium tetrachloride with a suitable dithiol and diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified by recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The germanium center can undergo nucleophilic substitution reactions, leading to the formation of new organogermanium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organogermanium compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It is used in materials science for developing new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione involves its interaction with molecular targets through its germanium center and sulfur atoms. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A similar compound with a spiro structure but without germanium and sulfur atoms.
2’,3-Dimethyl-3’,4-dioxa-2,8-dithiabicyclo[3.3.0]octane: Another compound with a similar spiro structure but different heteroatoms.
Uniqueness
3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione is unique due to the presence of germanium and sulfur atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
185396-51-4 |
|---|---|
Fórmula molecular |
C6H8GeO4S2 |
Peso molecular |
280.9 g/mol |
Nombre IUPAC |
3,8-dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione |
InChI |
InChI=1S/C6H8GeO4S2/c1-3-5(8)10-7(12-3)11-6(9)4(2)13-7/h3-4H,1-2H3 |
Clave InChI |
WHPLRBIGSKBPQW-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)O[Ge]2(S1)OC(=O)C(S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


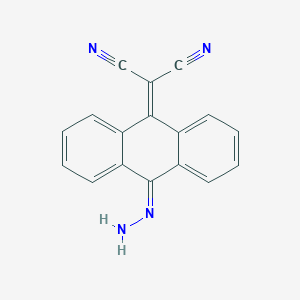
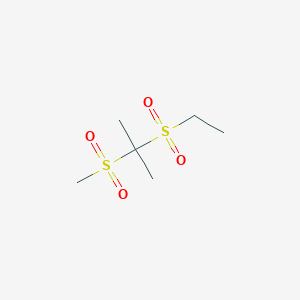




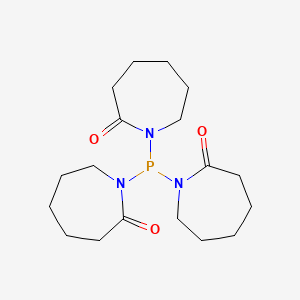
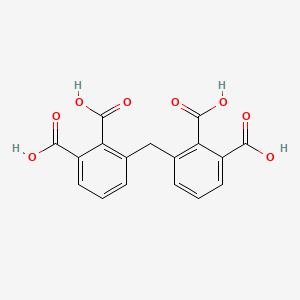


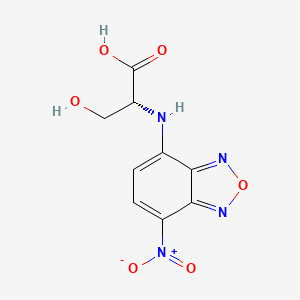
![Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]-](/img/structure/B14274031.png)

